Perindoprilat Lactam A
Overview
Description
Perindoprilat Lactam A, also known as Perindopril EP Impurity C, is the active metabolite of Perindopril in plasma and urine .
Synthesis Analysis
Perindopril, the prodrug of Perindoprilat Lactam A, is an antihypertensive that belongs to the category of angiotensin-converting enzyme inhibitors (ACE inhibitors). It has been described using various analytical methods such as TLC, RP-HPLC, GC, Mass, and UV methods . The synthesis of β-Lactams, which Perindoprilat Lactam A is a part of, has been extensively reviewed .Molecular Structure Analysis
The molecular formula of Perindoprilat Lactam A is C17H26N2O4. Its average mass is 322.399 Da and its monoisotopic mass is 322.189270 Da .Chemical Reactions Analysis
Perindoprilat Lactam A has been studied in the context of its determination in human plasma or whole blood by hyphenated ultra-performance liquid chromatography-mass spectrometry (UPLC-MS/MS) .Physical And Chemical Properties Analysis
Perindoprilat Lactam A has a molecular weight of 322.4 g/mol. Its XLogP3-AA is 2.2, which is a measure of its lipophilicity . It has a melting point of >115°C and a predicted boiling point of 560.3±50.0 °C. Its predicted density is 1.25±0.1 g/cm3 .Scientific Research Applications
Perindoprilat Lactam A is a pharmaceutical compound with the CAS number 129970-99-6 . It’s used as a reference standard for pharmaceutical analytical testing .
-
Hypertension Treatment
- Application : Perindopril, the prodrug of Perindoprilat, is used to treat mild to moderate essential hypertension .
- Method : Perindopril is administered orally. It is rapidly metabolized in the liver to Perindoprilat, its active metabolite .
- Results : Perindoprilat lowers blood pressure by antagonizing the effect of the renin-angiotensin-aldosterone system (RAAS), a key regulator of blood pressure .
-
Congestive Heart Failure Management
- Application : Perindopril is used to treat mild to moderate congestive heart failure .
- Method : Similar to the hypertension treatment, Perindopril is administered orally and metabolized to Perindoprilat .
- Results : The drug helps manage symptoms of heart failure, improving the patient’s quality of life .
-
Cardiovascular Risk Reduction
- Application : Perindopril is used to reduce the cardiovascular risk of individuals with hypertension or post-myocardial infarction and stable coronary disease .
- Method : Perindopril is administered orally and metabolized to Perindoprilat .
- Results : The drug helps reduce the risk of future cardiovascular events in high-risk patients .
-
Pharmaceutical Analytical Testing
- Application : Perindoprilat Lactam A is used as a reference standard for pharmaceutical analytical testing .
- Method : The compound is used in laboratory settings to ensure the quality and consistency of pharmaceutical products .
- Results : This contributes to the safety and efficacy of pharmaceuticals .
-
Vascular Structure and Function Normalization
- Application : Perindopril has been shown to normalize vascular structure and function in patients with essential hypertension .
- Method : Perindopril is administered orally and metabolized to Perindoprilat . It reduces arterial wall hypertrophy and improves arterial function .
- Results : The treatment results in higher arterial distensibility and normalized arterial dilation in response to a cold pressor test or an increase in blood flow .
-
Reduction of Mortality in End-Stage Renal Disease
- Application : Perindopril has been used in patients with end-stage renal disease to decrease pulse wave velocity .
- Method : Perindopril is administered orally and metabolized to Perindoprilat . It decreases pulse wave velocity independently of blood pressure changes .
- Results : The treatment results in a highly significant relative risk reduction in all-cause and cardiovascular mortality .
Safety And Hazards
Future Directions
There is ongoing research into the quantification of Perindopril and its active metabolite Perindoprilat in breast milk and corresponding maternal and infant plasma concentrations . This could potentially inform clinical practice and provide new insights into the use of Perindopril and Perindoprilat Lactam A.
properties
IUPAC Name |
(2S)-2-[(3S,5aS,9aS,10aS)-3-methyl-1,4-dioxo-5a,6,7,8,9,9a,10,10a-octahydro-3H-pyrazino[1,2-a]indol-2-yl]pentanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N2O4/c1-3-6-13(17(22)23)18-10(2)15(20)19-12-8-5-4-7-11(12)9-14(19)16(18)21/h10-14H,3-9H2,1-2H3,(H,22,23)/t10-,11-,12-,13-,14-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GBVXUKWRYVJUFG-PEDHHIEDSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C(=O)O)N1C(C(=O)N2C3CCCCC3CC2C1=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC[C@@H](C(=O)O)N1[C@H](C(=O)N2[C@H]3CCCC[C@H]3C[C@H]2C1=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20156275 | |
Record name | Perindoprilat lactam A | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20156275 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
322.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Perindoprilat Lactam A | |
CAS RN |
129970-99-6 | |
Record name | Perindoprilat lactam A | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0129970996 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Perindoprilat lactam A | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20156275 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | PERINDOPRILAT LACTAM A | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3136GP4Z5Q | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.